molecular formula C27H30N2O7S B301628 Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

カタログ番号 B301628
分子量: 526.6 g/mol
InChIキー: SRPAGNAXGAAFGH-QRVIBDJDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate, also known as Isopropyl Cysteinate Protease Inhibitor (ICPI), is a chemical compound that has gained significant attention in scientific research due to its potential use as a protease inhibitor. Proteases are enzymes that play a crucial role in various physiological processes such as digestion, blood clotting, and immune response. However, dysregulation of proteases has been linked to several diseases, including cancer, Alzheimer's, and viral infections. Therefore, the development of protease inhibitors such as ICPI has become an active area of research.

作用機序

ICPI acts as a competitive inhibitor of cysteine proteases by binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, thus inhibiting its activity. ICPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of proteases involved in cell survival and proliferation.
Biochemical and Physiological Effects
ICPI has been shown to have several biochemical and physiological effects. In vitro studies have shown that ICPI inhibits the activity of several cysteine proteases, including cathepsin B and L. ICPI has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides that form plaques in the brain. In vivo studies have shown that ICPI has anti-tumor effects in several cancer models, including breast and lung cancer. ICPI has also been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of using ICPI as a protease inhibitor is its high specificity for cysteine proteases. This allows for targeted inhibition of specific proteases involved in pathological processes. ICPI also has a relatively low toxicity profile, making it a promising therapeutic agent. However, one limitation of using ICPI is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, ICPI has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on ICPI. One area of research is the development of more efficient synthesis methods to improve the yield and purity of ICPI. Another area of research is the optimization of ICPI as a therapeutic agent, including the development of more soluble and stable forms of the compound. Additionally, further studies are needed to investigate the potential use of ICPI as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Finally, the development of ICPI analogs with improved potency and specificity for specific proteases may lead to the development of more effective protease inhibitors.

合成法

The synthesis of ICPI involves the reaction of 2-methoxy-4-formylphenol, isopropylamine, and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with ethyl chloroacetate to yield ICPI. This synthesis method has been optimized to achieve a high yield and purity of ICPI.

科学的研究の応用

ICPI has been studied extensively for its potential use as a protease inhibitor. Specifically, ICPI has been shown to inhibit the activity of cysteine proteases, which are involved in several pathological processes such as cancer metastasis and viral infections. ICPI has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides that form plaques in the brain.

特性

製品名

Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

分子式

C27H30N2O7S

分子量

526.6 g/mol

IUPAC名

propan-2-yl 2-[(5Z)-5-[[3-methoxy-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C27H30N2O7S/c1-16(2)19-8-6-7-9-20(19)28-24(30)15-35-21-11-10-18(12-22(21)34-5)13-23-26(32)29(27(33)37-23)14-25(31)36-17(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,28,30)/b23-13-

InChIキー

SRPAGNAXGAAFGH-QRVIBDJDSA-N

異性体SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC

SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC

正規SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。